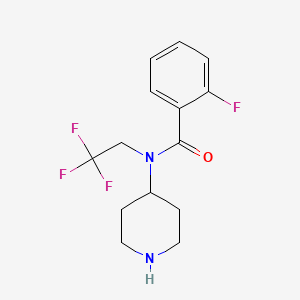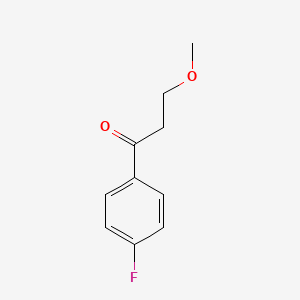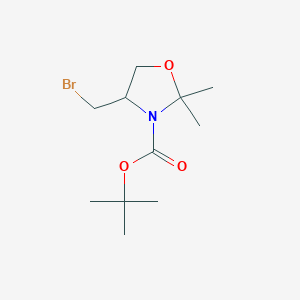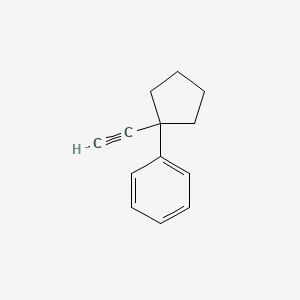
5-甲氧基-1H-吲唑-3-羧酸乙酯
描述
Indazoles are a type of heterocyclic aromatic organic compound . They have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of indazoles generally consists of a benzene ring fused to a pyrazole ring . The exact structure of “Ethyl 5-methoxy-1H-indazole-3-carboxylate” is not available in the sources I found.Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For example, a Cu(OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, yielding a variety of 1H-indazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of indazoles can vary widely depending on their specific structure. For example, “Ethyl 5-methyl-1H-indazole-3-carboxylate” has a molecular weight of 204.23 .科学研究应用
代谢途径和抗生育作用: 对结构上与 5-甲氧基-1H-吲唑-3-羧酸乙酯相关的化合物(如 DL 111-IT)的研究,显示了对其代谢途径和潜在抗生育作用的重要见解。这些化合物经历涉及羟基化和脱甲基化的快速代谢,导致产生与母体化合物相比活性降低的各种代谢物,表明未改变的药物在生物活性中的关键作用 (Assandri 等,1984).
终止妊娠的作用机制: 进一步研究类似化合物(如 DL 111-IT)在终止妊娠中的作用机制表明,它们的作用可能与其终止妊娠的活性没有直接关系。这表明药理作用的复杂相互作用,这些相互作用取决于剂量和物种,提供了对这些化合物细微生物相互作用的见解 (Luzzani & Galliani,1981).
神经药理学应用: 对与 5-甲氧基-1H-吲唑-3-羧酸乙酯具有相似结构框架的化合物(如 BIMU1)的研究表明,它们通过激活 5-HT4 受体在增强大鼠的联想记忆中发挥作用。这突出了此类化合物在认知和记忆相关疾病中的潜在治疗应用 (Marchetti-Gauthier 等,1997).
5-HT2C 受体激动剂和药理特性: 与 5-甲氧基-1H-吲唑-3-羧酸乙酯类似的化合物 YM348 的药理特性分析显示出对 5-HT2C 受体的高亲和力和选择性。这表明在治疗与这些受体相关的情况(如肥胖、精神疾病和性功能障碍)中具有潜在应用 (Kimura 等,2004).
抗惊厥和抗肥胖作用: β-咔啉衍生物在癫痫模型中的抗惊厥作用和 5-HT2C 受体激动剂在动物研究中的抗肥胖作用为探索 5-甲氧基-1H-吲唑-3-羧酸乙酯及其衍生物的类似应用提供了基础。这些研究表明了广泛的潜在治疗应用,从神经系统疾病到代谢综合征 https://consensus.app/papers/antiobesity-effect-ym348-novel-5ht2c-receptor-agonist-hayashi/e3c1c99ac258564b8e20b62968ac9bae/?utm_source=chatgpt" target="_blank">(Meldrum 等,1983;Hayashi 等,2004)
作用机制
Target of Action
Ethyl 5-methoxy-1H-indazole-3-carboxylate is a derivative of the indazole family . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .
Mode of Action
It is known that indazole derivatives bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the aforementioned kinases , resulting in changes in cell behavior.
Biochemical Pathways
The biochemical pathways affected by Ethyl 5-methoxy-1H-indazole-3-carboxylate are likely to be those involving the kinases it targets . These kinases play a crucial role in cell signaling pathways, and their inhibition can disrupt these pathways, leading to downstream effects such as the inhibition of cell growth .
Pharmacokinetics
It is known that indazole derivatives generally show good absorption . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 5-methoxy-1H-indazole-3-carboxylate would impact its bioavailability, but specific details are currently unavailable.
Result of Action
The molecular and cellular effects of Ethyl 5-methoxy-1H-indazole-3-carboxylate’s action would depend on the specific cells and pathways it affects. Given its potential to inhibit kinases, it could potentially inhibit cell growth . This could make it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of Ethyl 5-methoxy-1H-indazole-3-carboxylate could be influenced by various environmental factors. For instance, its stability could be affected by temperature
安全和危害
生化分析
Biochemical Properties
Ethyl 5-methoxy-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as cyclooxygenase-2 (COX-2) suggests its potential in modulating inflammatory responses. Additionally, Ethyl 5-methoxy-1H-indazole-3-carboxylate has shown affinity towards binding with specific receptors, influencing cellular signaling pathways .
Cellular Effects
Ethyl 5-methoxy-1H-indazole-3-carboxylate affects various types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Furthermore, Ethyl 5-methoxy-1H-indazole-3-carboxylate has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of Ethyl 5-methoxy-1H-indazole-3-carboxylate involves its interaction with various biomolecules. The compound exerts its effects by binding to specific enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits COX-2, reducing the production of pro-inflammatory mediators . Additionally, Ethyl 5-methoxy-1H-indazole-3-carboxylate can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methoxy-1H-indazole-3-carboxylate have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Ethyl 5-methoxy-1H-indazole-3-carboxylate remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy .
Dosage Effects in Animal Models
The effects of Ethyl 5-methoxy-1H-indazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, Ethyl 5-methoxy-1H-indazole-3-carboxylate may cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 5-methoxy-1H-indazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound inhibits enzymes involved in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators . Additionally, Ethyl 5-methoxy-1H-indazole-3-carboxylate can affect the levels of specific metabolites, further modulating cellular responses .
Transport and Distribution
The transport and distribution of Ethyl 5-methoxy-1H-indazole-3-carboxylate within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, Ethyl 5-methoxy-1H-indazole-3-carboxylate can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
Ethyl 5-methoxy-1H-indazole-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, Ethyl 5-methoxy-1H-indazole-3-carboxylate can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, the compound may accumulate in the endoplasmic reticulum or mitochondria, influencing cellular processes such as protein synthesis and energy production .
属性
IUPAC Name |
ethyl 5-methoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-6-7(15-2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWBFXSJXLTAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653033 | |
| Record name | Ethyl 5-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865887-16-7 | |
| Record name | Ethyl 5-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)

![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)